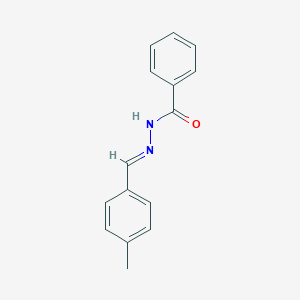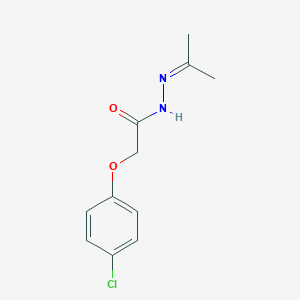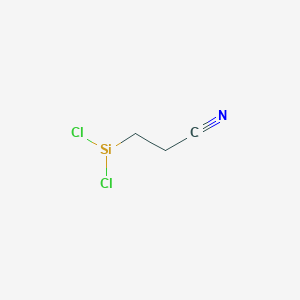![molecular formula C20H25N2O+ B229374 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium, also known as PBM, is a benzimidazole compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has shown potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of oxidative stress and inflammation. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to upregulate the expression of Nrf2 and its downstream target genes, resulting in the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has also been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is also stable under various conditions, making it suitable for use in a wide range of experimental settings. However, one of the limitations of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. One area of interest is the development of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the study of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium is a promising compound with potential therapeutic applications in various fields of scientific research. Its unique biochemical and physiological properties make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium involves the reaction of benzimidazole with pentyloxymethyl chloride and benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dimethyl sulfoxide (DMSO). The resulting product is then purified through column chromatography to obtain pure 1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium. The yield of the synthesis process is typically around 60-70%.
Propiedades
Fórmula molecular |
C20H25N2O+ |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(pentoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C20H25N2O/c1-2-3-9-14-23-17-22-16-21(15-18-10-5-4-6-11-18)19-12-7-8-13-20(19)22/h4-8,10-13,16H,2-3,9,14-15,17H2,1H3/q+1 |
Clave InChI |
XQTSZKJJIRJGAM-UHFFFAOYSA-N |
SMILES |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canónico |
CCCCCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![5-(2-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229293.png)

![N'~1~,N'~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide](/img/structure/B229307.png)

![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)

![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)




![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
